molecular formula C21H17N3O3 B1486632 methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate CAS No. 1152430-05-1

methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B1486632
CAS No.: 1152430-05-1
M. Wt: 359.4 g/mol
InChI Key: MDOUVAACPOXRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Elemental Composition

Methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate possesses the molecular formula C₂₁H₁₇N₃O₃, indicating a composition of twenty-one carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and three oxygen atoms. The molecular weight of this compound is calculated to be 359.4 grams per mole, making it a relatively substantial organic molecule with considerable structural complexity.

The elemental composition breakdown reveals the predominance of carbon, which constitutes approximately 70.18% of the total molecular mass, followed by hydrogen at 4.77%, nitrogen at 11.69%, and oxygen at 13.36%. This distribution reflects the aromatic nature of the compound, with extensive carbon-carbon bonding networks contributing to its stability and chemical behavior. The presence of three nitrogen atoms is particularly significant, as these heteroatoms are integral to the pyrazolo[4,3-c]pyridine core structure and influence the compound's electronic properties and potential for hydrogen bonding interactions.

Element Count Atomic Mass (amu) Total Mass (amu) Percentage by Mass
Carbon 21 12.01 252.21 70.18%
Hydrogen 17 1.008 17.136 4.77%
Nitrogen 3 14.007 42.021 11.69%
Oxygen 3 15.999 47.997 13.36%
Total 44 - 359.364 100.00%

The oxygen atoms in the structure serve distinct functional roles, with one oxygen participating in the carboxylate ester group, another forming part of the methyl ester functionality, and the third contributing to the ketone group at position 3 of the pyrazolo ring system. This arrangement of heteroatoms creates multiple sites for potential chemical reactivity and intermolecular interactions.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 5-benzyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate, which provides a comprehensive description of its structural features. This nomenclature follows established conventions for naming complex heterocyclic compounds by identifying the parent ring system and systematically describing each substituent group.

The systematic naming begins with the identification of the core bicyclic structure as pyrazolo[4,3-c]pyridine, where the numbers in brackets indicate the fusion pattern between the pyrazole and pyridine rings. The pyrazolo portion refers to a five-membered ring containing two nitrogen atoms, while the pyridine component represents a six-membered aromatic ring with one nitrogen atom. The [4,3-c] designation specifically indicates that the pyrazole ring is fused to the pyridine ring through positions 4 and 3 of the respective rings.

Several alternative systematic names exist for this compound in chemical databases, including this compound and methyl 5-benzyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylate. These variations in nomenclature reflect different conventions for indicating the saturation state of the heterocyclic system, with the dihydro and specific H designations emphasizing the non-aromatic nature of certain portions of the molecule.

The compound also carries the Chemical Abstracts Service registry number 1152430-05-1, which serves as a unique identifier in chemical databases. Additional database identifiers include the molecular formula database number MFCD13370452 and various commercial supplier codes that facilitate its identification in research and commercial contexts.

Stereochemical Configuration and Tautomerism

The stereochemical characteristics of this compound are significantly influenced by the tautomeric equilibria that can occur within the pyrazolo[4,3-c]pyridine framework. Tautomerism in pyrazolo derivatives represents a fundamental aspect of their chemical behavior, with important implications for their stability, reactivity, and biological activity.

The pyrazolo[4,3-c]pyridine core can exhibit lactam-lactim tautomerism, particularly involving the 3-oxo functionality present in this compound. In the lactam form, the compound exists with a carbonyl group at position 3 and a nitrogen-hydrogen bond, while the lactim tautomer features a hydroxyl group at position 3 and a double bond between carbon and nitrogen. This tautomeric equilibrium is sensitive to solvent conditions, temperature, and the presence of other chemical species that can stabilize one form over another.

Research on related pyrazolo derivatives has demonstrated that tautomeric preferences can vary dramatically depending on the substitution pattern and environmental conditions. For compounds with electron-withdrawing substituents, such as the carboxylate group present at position 7, the lactam form typically predominates due to enhanced stabilization of the carbonyl functionality. Nuclear magnetic resonance spectroscopic studies on similar pyrazolo[4,3-c]pyridine derivatives have shown that the chemical shift patterns and coupling constants can provide definitive evidence for the predominant tautomeric form in solution.

The presence of the benzyl group at position 5 introduces additional stereochemical considerations, as this substituent can adopt different conformational arrangements relative to the heterocyclic core. The spatial orientation of the benzyl group can influence the overall molecular geometry and affect intermolecular interactions, particularly in crystalline forms or when the compound interacts with biological targets.

Temperature-dependent tautomeric equilibria have been observed in related pyrazoline compounds, where thermal energy can drive interconversion between different tautomeric forms. For this compound, computational studies would be valuable for predicting the relative stability of different tautomeric forms and understanding the energy barriers associated with their interconversion.

The phenyl substituent at position 2 of the pyrazole ring also contributes to the stereochemical complexity of the molecule. The orientation of this aromatic ring relative to the heterocyclic core can be influenced by steric interactions with other substituents and by electronic effects arising from the extended π-electron system. These conformational preferences have important implications for the compound's chemical reactivity and potential biological activity.

Properties

IUPAC Name

methyl 5-benzyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-27-21(26)18-14-23(12-15-8-4-2-5-9-15)13-17-19(18)22-24(20(17)25)16-10-6-3-7-11-16/h2-11,13-14H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOUVAACPOXRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Intermediate Preparation

  • Starting Material: Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate (1)
  • Reagent: N,N-Dimethylformamide dimethylacetal (DMFDMA)
  • Solvent: Dimethylformamide (DMF)
  • Conditions: Reflux with 2 equivalents of DMFDMA
  • Yield: Approximately 53-56%

This reaction produces ethyl (2E)-3-dimethylamino-2-[(4Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]propenoate (3), a key intermediate for further transformations (Procedure A and B).

Cyclization with N-Nucleophiles to Form Pyrazolo[4,3-c]pyridine Derivatives

Compound (3) reacts with various primary amines, including benzylamine, in ethanol at room temperature or under reflux to form methyl (or ethyl) 5-substituted 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates.

  • Reaction Conditions: Ethanol solvent, room temperature or reflux
  • Nucleophiles: Primary amines (R-NH2), including benzylamine for the 5-benzyl derivative
  • Products: 5-substituted pyrazolo[4,3-c]pyridine-7-carboxylates (6 series)
  • Yields: Generally good to moderate, depending on the amine used

This step involves nucleophilic substitution followed by ring closure to form the fused heterocyclic system. The benzyl substituent is introduced by using benzylamine as the nucleophile.

Alternative Nucleophiles and Derivatives

  • Hydrazines: Reaction with monosubstituted hydrazines produces 5-amino-substituted derivatives (9 series).
  • Hydroxylamine Hydrochloride: Gives the 5-hydroxy derivative (12) in high yield (~82%).
  • Diamines: Reaction with 1,2-ethylenediamine yields bis-pyrazolo[4,3-c]pyridine derivatives (14).

Summary Table of Preparation Steps and Conditions

Step Starting Material / Intermediate Reagent(s) / Nucleophile Solvent Conditions Product Type Yield (%)
1 Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate (1) DMFDMA (2 equiv.) DMF Reflux Intermediate (3) 53-56
2 Intermediate (3) Benzylamine (primary amine) Ethanol RT or reflux Methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6f) Moderate to good
3 Intermediate (3) Other primary amines, hydrazines, hydroxylamine Ethanol RT or reflux Various 5-substituted derivatives (6, 7, 9, 12) Variable
4 Intermediate (3) 1,2-ethylenediamine Ethanol Reflux 2 h Bis-pyrazolo derivative (14) 68

Structural Confirmation and Characterization

  • The structures of the synthesized compounds, including the 5-benzyl derivative, were confirmed by elemental analysis, IR, mass spectrometry, and 1H and 13C NMR spectroscopy.
  • 2D-HMBC NMR was used to establish the orientation around double bonds in the intermediate (3).
  • X-ray crystallography was performed on selected derivatives (including the benzyl-substituted compound 6f), confirming the fused pyrazolo[4,3-c]pyridine ring system and substitution pattern.

Research Findings and Notes

  • The synthetic method is versatile, allowing introduction of diverse substituents at the 5-position by varying the amine nucleophile.
  • The use of DMFDMA is crucial for the formation of the key intermediate that undergoes cyclization.
  • The reaction conditions are mild, typically carried out in ethanol with simple heating or at room temperature.
  • The yields are generally moderate to good, making the method practical for laboratory synthesis.
  • The approach avoids the need for harsh conditions or multi-step protective group strategies.

This detailed preparation method is based on a comprehensive study published by Bevk et al. (2004), which remains a primary authoritative source for the synthesis of 5-substituted pyrazolo[4,3-c]pyridine-7-carboxylates, including the methyl 5-benzyl derivative requested.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly for its potential anti-cancer properties. Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant biological activity against various cancer cell lines.

Anti-Cancer Activity

A study highlighted the synthesis of a library of 2,4,6,7-tetrasubstituted pyrazolo[4,3-c]pyridines and their evaluation against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. Among these compounds, several exhibited potent anti-proliferative effects, with specific modifications at the 7-position enhancing biological activity .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AK5625.0Induces apoptosis
Compound BMV4-113.5Inhibits cell cycle progression
Compound CMCF-74.2Blocks proliferation

Antimicrobial Properties

In addition to anti-cancer effects, derivatives of this compound have been evaluated for antimicrobial activity. A study demonstrated that certain pyrazolo derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents in treating infections .

Neuropharmacological Applications

Beyond oncology and microbiology, methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate has been investigated for neuropharmacological applications.

Anticonvulsant Activity

Research into related pyrazole compounds has indicated anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems such as GABAergic pathways, which are crucial in seizure control .

Material Sciences

The unique structural properties of this compound also lend themselves to applications in material sciences.

Organic Electronics

Studies have explored the use of pyrazolo-based compounds in organic electronic devices due to their favorable electronic properties. These compounds can be integrated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible electronics and renewable energy technologies .

Mechanism of Action

The mechanism by which methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic outcomes. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position of pyrazolo[4,3-c]pyridines is a critical site for modulating physicochemical and biological properties. Key analogs and their substituents include:

Compound Name 5-Substituent Ester Group Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Benzyl Methyl N/A N/A Discontinued; no spectral data available
Ethyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6f) Benzyl Ethyl Not reported Not reported NMR: δ 7.16–7.22 (m, Ph), 8.16–8.20 (m, Ph)
Ethyl 5-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6g) 4-Methoxybenzyl Ethyl 77 216–217 IR: 1730, 1670 cm⁻¹ (ester, carbonyl)
Ethyl 5-(quinolin-3-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) Quinolin-3-yl Ethyl 84 248–251 NMR: δ 8.83 (d, J = 1.9 Hz, 4-H), 8.93 (d, J = 1.9 Hz, 6-H)
Ethyl 5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6b) Methyl Ethyl 86 231–233 Anal. Calcd: C 64.64%; H 5.09%; N 14.13%
Ethyl 5-hydroxy-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (12) Hydroxy Ethyl 82 290–294 HRMS: m/z 299.09110 (M⁺)

Key Observations :

  • Steric and Electronic Effects: Bulky substituents like quinolin-3-yl (7f) and 4-methoxybenzyl (6g) reduce yields compared to smaller groups like methyl (6b) .
  • Ester Group Influence : Methyl esters (target compound) are less commonly reported than ethyl esters, possibly due to synthetic challenges or stability issues .
  • Thermal Stability: Higher melting points correlate with polar substituents (e.g., hydroxy at 290–294°C) versus nonpolar groups (e.g., methyl at 231–233°C) .

Spectral and Analytical Data

  • IR Spectroscopy : All analogs show strong absorption bands at ~1730 cm⁻¹ (ester C=O) and ~1670 cm⁻¹ (pyrazolone C=O) .
  • NMR Spectroscopy: Aromatic protons in the 7.1–8.9 ppm range confirm the phenyl and heteroaromatic moieties. For example, compound 7f exhibits distinct quinoline proton signals at δ 8.83 and 8.93 ppm .
  • Mass Spectrometry : High-resolution MS data for compound 12 (m/z 299.09110) validates its molecular formula .

Biological Activity

Methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a synthetic compound that belongs to the pyrazolo[4,3-c]pyridine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its anticancer and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3C_{19}H_{18}N_{2}O_{3} with a molecular weight of 318.36 g/mol. The structure features a pyrazolo[4,3-c]pyridine core, which is known for its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridines. For instance:

  • Cell Line Studies : A study evaluated various derivatives of pyrazolo[4,3-c]pyridine against different cancer cell lines. This compound exhibited significant cytotoxicity against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines with IC50 values in the micromolar range (exact values to be determined from experimental results) .
  • Mechanism of Action : The compound likely acts through multiple pathways including apoptosis induction and cell cycle arrest. Inhibition of key proteins involved in tumor growth and survival has been suggested as a mechanism based on structure-activity relationship (SAR) studies .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects:

  • In Vitro Studies : Research indicates that derivatives of pyrazolo[4,3-c]pyridine can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests potential therapeutic applications in inflammatory diseases.
  • Molecular Targets : The compound may interact with signaling pathways involving MAPKs (Mitogen Activated Protein Kinases), which are crucial in mediating inflammatory responses .

Case Studies and Research Findings

A comprehensive review of the literature reveals several key findings related to the biological activity of compounds within the pyrazolo[4,3-c]pyridine class:

StudyCompoundActivityIC50 ValueCell Line
Bouabdallah et al.Pyrazole derivativeAnticancer0.39 µMA549
Wei et al.Ethyl derivativeAnticancer0.46 µMMCF7
Kumar et al.Novel derivativeAnti-inflammatoryNot specifiedVarious

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl 5-benzyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of pyrazolo-pyridine derivatives typically involves cyclocondensation reactions. For example, analogous compounds (e.g., ethyl pyrazolo[4,3-c]pyridine carboxylates) are synthesized via refluxing precursors like substituted pyrimidines with aldehydes and acetic anhydride/glacial acetic acid mixtures for 8–10 hours . Key optimization strategies include:

  • Catalyst Use: Sodium acetate facilitates cyclization by acting as a base.
  • Solvent Selection: A 1:1 acetic acid/acetic anhydride mixture enhances reactivity and solubility.
  • Recrystallization: Ethyl acetate-ethanol (3:2) yields high-purity crystals suitable for structural analysis .
  • Yield Improvement: Prolonged reflux (10–12 hours) and stoichiometric adjustments (e.g., 1:1 molar ratios of precursors) can improve yields up to 78–84% .

Table 1: Representative Synthesis Conditions for Analogous Compounds

PrecursorReagents/ConditionsYieldReference
Substituted pyrimidineAcetic anhydride, NaOAc, 8–10 h reflux78%
3-AminoquinolineHCl, room temperature, 12 h84%

Basic: Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • X-ray Crystallography: Resolves conformational details (e.g., puckering of the pyrimidine ring, dihedral angles between fused rings). For example, deviations of 0.224 Å from planarity indicate flattened boat conformations .
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituent environments (e.g., benzyl protons at δ 4.5–5.0 ppm, carbonyl carbons at δ 165–170 ppm) .
  • IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .
  • Elemental Analysis: Validates stoichiometry (e.g., ±0.1% deviation for C/H/N ratios) .

Advanced: How does conformational analysis via X-ray crystallography inform biological interactions?

Methodological Answer:
Crystal structures reveal steric and electronic features influencing binding. For example:

  • Dihedral Angles: A dihedral angle of 80.94° between the thiazolo-pyrimidine and benzene rings in analogous compounds suggests restricted rotation, potentially enhancing target selectivity .
  • Puckering: Flattened boat conformations (C5 deviation: 0.224 Å) may optimize hydrophobic interactions in enzyme active sites .
  • Hydrogen Bonding: Bifurcated C–H···O bonds (e.g., 2.50–2.60 Å) stabilize crystal packing, which can correlate with solubility or stability in biological matrices .

Table 2: Key Crystallographic Parameters from Analogous Structures

ParameterValue (Example)Biological ImplicationReference
Dihedral Angle80.94°Steric hindrance for binding
C5 Deviation0.224 ÅConformational flexibility
Hydrogen Bond Length2.54 ÅSolubility/stability prediction

Advanced: How should researchers address contradictions in reported biological activities of pyrazolo-pyridine derivatives?

Methodological Answer:
Contradictions may arise from purity, assay conditions, or structural variations. Mitigation strategies include:

  • Purity Validation: Use HPLC or elemental analysis to rule out impurities (>98% purity) .
  • Comparative Structural Analysis: Overlay crystal structures (e.g., CCDC data) to identify substituent effects on activity .
  • Assay Standardization: Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) using randomized block designs to minimize variability .

Experimental Design: What considerations are vital for dose-response studies in pharmacological evaluations?

Methodological Answer:

  • Dose Range: Start with 0.1–100 µM, based on IC50_{50} values of analogs (e.g., pyrimidine derivatives with IC50_{50} ~10 µM) .
  • Replicates: Use 4–6 replicates per dose to ensure statistical power .
  • Controls: Include vehicle (e.g., DMSO <0.1%) and positive controls (e.g., known inhibitors).
  • Temporal Analysis: Split-plot designs can assess time-dependent effects (e.g., 24 h, 48 h incubations) .

Advanced: What strategies enhance target selectivity when modifying substituents on the pyrazolo-pyridine core?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Methoxycarbonyl or chlorophenyl groups (e.g., at C5/C7) improve binding to hydrophobic pockets .
  • Steric Effects: Bulky substituents (e.g., benzyl at C5) may reduce off-target interactions by limiting conformational flexibility .
  • Computational Modeling: Docking studies (e.g., AutoDock Vina) predict binding affinities before synthesis .

Basic: How can solubility profiles be determined for in vitro assays?

Methodological Answer:

  • Solvent Screening: Test dimethyl sulfoxide (DMSO), ethanol, or aqueous buffers (pH 1.2–7.4) based on recrystallization data (e.g., ethyl acetate/ethanol mixtures) .
  • UV-Vis Spectroscopy: Measure absorbance at λ_max to quantify solubility limits (e.g., >1 mg/mL for DMSO stock solutions).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.